molecular formula C12H18O B3381432 5-Tert-butyl-2,3-dimethylphenol CAS No. 23504-05-4

5-Tert-butyl-2,3-dimethylphenol

Cat. No.: B3381432
CAS No.: 23504-05-4
M. Wt: 178.27 g/mol
InChI Key: MFGVECVSIDQTGH-UHFFFAOYSA-N
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Description

5-Tert-butyl-2,3-dimethylphenol is an organic compound with the molecular formula C12H18O. It is a type of phenol, characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-2,3-dimethylphenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-2,3-dimethylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the aromatic ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced phenolic compounds.

    Substitution: Halogenated phenols and other substituted derivatives.

Scientific Research Applications

5-Tert-butyl-2,3-dimethylphenol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its role in drug development and as a potential therapeutic agent.

    Industry: Utilized as an additive in the production of polymers and other materials to enhance stability and performance.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-2,3-dimethylphenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethyl-6-tert-butylphenol
  • 2,6-Di-tert-butylphenol
  • Butylated hydroxytoluene (BHT)

Uniqueness

5-Tert-butyl-2,3-dimethylphenol is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity and stability are required.

Properties

IUPAC Name

5-tert-butyl-2,3-dimethylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-8-6-10(12(3,4)5)7-11(13)9(8)2/h6-7,13H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGVECVSIDQTGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40946190
Record name 5-tert-Butyl-2,3-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40946190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23504-05-4
Record name 2,3-Xylenol, 5-tert-butyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023504054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-tert-Butyl-2,3-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40946190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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